(R)-Didemethyl Citalopram Hydrochloride is a chemical compound that serves as a significant metabolite of Citalopram, a widely used antidepressant. This compound is classified as a serotonin reuptake inhibitor, which affects neurotransmission in the brain, particularly concerning serotonin levels. The molecular formula for (R)-Didemethyl Citalopram Hydrochloride is , with a molecular weight of approximately 332.81 g/mol .
(R)-Didemethyl Citalopram Hydrochloride is derived from Citalopram, which belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is primarily utilized in pharmacological research and therapeutic settings related to depression and anxiety disorders. The compound is categorized under neuropharmacological agents that interact with serotonin receptors, making it relevant for studies on mood regulation and cognitive functions .
The synthesis of (R)-Didemethyl Citalopram Hydrochloride typically involves multi-step organic reactions that begin with the precursor Citalopram. The process may include the following steps:
Technical details about specific reagents and conditions can vary based on the chosen synthetic pathway but generally require careful control of reaction parameters to ensure high purity and yield .
The molecular structure of (R)-Didemethyl Citalopram Hydrochloride can be represented using various chemical notation systems:
NCCC[C@@]1(C2=CC=C(F)C=C2)C3=CC=C(C#N)C=C3CO1.ClInChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1The structural formula indicates a complex arrangement involving multiple rings and functional groups such as amine and nitrile groups . The compound's stereochemistry is vital for its biological activity, with the (R) configuration being associated with its therapeutic effects.
(R)-Didemethyl Citalopram Hydrochloride participates in various chemical reactions typical for compounds with similar structures:
These reactions are essential for exploring new derivatives or understanding metabolic pathways within biological systems .
The mechanism of action for (R)-Didemethyl Citalopram Hydrochloride primarily involves inhibition of serotonin transporters (SERT). By blocking these transporters, the compound increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.
This mechanism is critical for its antidepressant effects, as elevated serotonin levels are associated with improved mood and reduced anxiety symptoms. Research indicates that this compound exhibits a higher affinity for SERT compared to its racemic counterpart, contributing to its pharmacological efficacy .
(R)-Didemethyl Citalopram Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective use in both laboratory settings and potential therapeutic applications .
(R)-Didemethyl Citalopram Hydrochloride has several applications in scientific research:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: